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molecular formula C8H18O4SSi B8476584 3-(Acetylthio)-1-propyltrimethoxysilane CAS No. 64456-54-8

3-(Acetylthio)-1-propyltrimethoxysilane

Cat. No. B8476584
M. Wt: 238.38 g/mol
InChI Key: MOPINAXCCFNGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608125B2

Procedure details

1,035 grams of 3-mercapto-1-propyltrimethoxysilane, 1,096 grams of a 25 weight percent methanolic solution of sodium methoxide, and 1,764 grams of toluene were charged to a 5-liter flask under an atmosphere of nitrogen. The stirred mixture developed a pinkish color. The flask was placed into a water bath at 64° C. Methanol was removed from the flask by distilling off a methanol-toluene azeotrope under a partial vacuum. The vacuum was kept such that the temperature in the distillation head was maintained at 30° to 35° C. during which time 1,500 ml of distillate, consisting of a toluene-methanol azeotrope, was collected. During this time the contents of the flask turned colorless. An additional 429 grams of toluene were added, and the distillation resumed. The appearance of a strong density current in the distillate, which coincided with an increase in distillation head temperature from 35° to 55° C., and the appearance of a changing liquid surface tension in the condenser signaled the point at which methanol removal from the flask was complete. The contents of the flask had become a viscous fluid. With continued stirring, the contents of the flask were allowed to cool. The flask was placed in an ice-water bath, resulting in what appeared to be a thick paste. 427 grams of propionyl chloride was added to the flask dropwise and/or in small portions with continued stirring in an ice-water bath until the reaction was complete. Aliquots of the stirred mixture were taken periodically. An alkaline reading indicated the completion of the reaction. The final mixture was a white suspension of NaCl in a toluene solution of the product. This mixture was filtered, and the solvent was removed from the filtrate to yield a nearly colorless product. Gas chromatography indicated (by weight) 3 percent of 3-mercapto-1-propyltrimethoxysilane, 1 percent of 3-(methylthio)-1-propyltrimethoxysilane, and 96 percent of 3-(acetylthio)-1-propyltrimethoxysilane (product). Flash distillation from one to two grams of powdered sodium methoxide yielded a colorless product. The sodium methoxide was added to ensure that any remaining acidity was neutralized. Further optional fractional distillation yielded a product in excess of 98 percent purity by GC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
427 g
Type
reactant
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C[O-].[Na+].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].[Na+].[Cl-].CSCCC[Si](OC)(OC)OC.C(SCCC[Si](OC)(OC)OC)(=O)C>C1(C)C=CC=CC=1>[C:15]([S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9])(=[O:18])[CH2:16][CH3:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
427 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCC[Si](OC)(OC)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCC[Si](OC)(OC)OC
Step Eight
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was placed into a water bath at 64° C
CUSTOM
Type
CUSTOM
Details
Methanol was removed from the flask
DISTILLATION
Type
DISTILLATION
Details
by distilling off a methanol-toluene azeotrope under a partial vacuum
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° to 35° C. during which time 1,500 ml of distillate
CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
An additional 429 grams of toluene were added
DISTILLATION
Type
DISTILLATION
Details
the distillation
TEMPERATURE
Type
TEMPERATURE
Details
an increase in distillation head temperature from 35° to 55° C.
CUSTOM
Type
CUSTOM
Details
at which methanol removal from the flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice-water bath
CUSTOM
Type
CUSTOM
Details
resulting in what
STIRRING
Type
STIRRING
Details
in small portions with continued stirring in an ice-water bath until the reaction
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
to yield a nearly colorless product
DISTILLATION
Type
DISTILLATION
Details
Flash distillation from one to two grams of powdered sodium methoxide
CUSTOM
Type
CUSTOM
Details
yielded a colorless product
DISTILLATION
Type
DISTILLATION
Details
Further optional fractional distillation
CUSTOM
Type
CUSTOM
Details
yielded a product in excess of 98 percent purity by GC

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)SCCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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